Cas no 77422-30-1 (N-Methyl-D3-pyrrolidine)

N-Methyl-D3-pyrrolidine is a deuterated analog of N-methylpyrrolidine, where three hydrogen atoms are replaced by deuterium (D). This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing distinct spectral signatures for precise structural analysis. Its high isotopic purity (>98%) ensures minimal interference in studies involving kinetic isotope effects or metabolic tracing. The compound serves as a valuable intermediate in pharmaceutical research, particularly for deuterated drug development, where improved metabolic stability is desired. Its stable deuterium incorporation also makes it suitable for mechanistic studies in organic and catalytic chemistry. Storage under inert conditions is recommended to maintain integrity.
N-Methyl-D3-pyrrolidine structure
N-Methyl-D3-pyrrolidine structure
Product Name:N-Methyl-D3-pyrrolidine
CAS No:77422-30-1
MF:C5H11N
MW:88.1660263538361
CID:562619
PubChem ID:12227859
Update Time:2025-11-02

N-Methyl-D3-pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine,1-(methyl-d3)- (9CI)
    • 1-METHYL-D3-PYRROLIDINE
    • N-Methyl-D3-pyrrolidine
    • HY-128383S1
    • N-Methyl-d3-pyrrolidine, 98 atom % D
    • 1-(?H?)methylpyrrolidine
    • CS-0226281
    • 1-Methylpyrrolidine-d3
    • 77422-30-1
    • DTXSID50481385
    • 1-(trideuteriomethyl)pyrrolidine
    • F91164
    • 1-(Methyl-D3)-pyrrolidine
    • Pyrrolidine, 1-(methyl-d3)- (9CI); 1-(Trideuteriomethyl)pyrrolidine; 1-Methylpyrrolidine D3 (methyl D3); N-Methyl-D3-pyrrolidine
    • Inchi: 1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i1D3
    • InChI Key: AVFZOVWCLRSYKC-FIBGUPNXSA-N
    • SMILES: N1(C([2H])([2H])[2H])CCCC1

Computed Properties

  • Exact Mass: 88.107979593g/mol
  • Monoisotopic Mass: 88.107979593g/mol
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 37.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 0.848 g/mL at 25 °C
  • Boiling Point: 80-81 °C(lit.)
  • Flash Point: −7 °F
  • Refractive Index: n20/D 1.427(lit.)

N-Methyl-D3-pyrrolidine Security Information

  • Hazardous Material transportation number:UN 2924 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-34-22
  • Safety Instruction: 16-23-26-36/37/39-45
  • Hazardous Material Identification: F C
  • Risk Phrases:R11
  • Safety Term:16-23-26-36/37/39-45

N-Methyl-D3-pyrrolidine Pricemore >>

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Additional information on N-Methyl-D3-pyrrolidine

Recent Advances in the Application of N-Methyl-D3-pyrrolidine (CAS: 77422-30-1) in Chemical Biology and Pharmaceutical Research

N-Methyl-D3-pyrrolidine (CAS: 77422-30-1) is a deuterated analog of N-methylpyrrolidine, a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery, metabolic studies, and isotopic labeling. Recent studies have highlighted its utility as a stable isotope-labeled internal standard in mass spectrometry-based assays, enabling precise quantification of metabolites and pharmaceuticals in complex biological matrices. This research brief synthesizes the latest findings on the synthesis, applications, and mechanistic insights of N-Methyl-D3-pyrrolidine, with a focus on its role in advancing precision medicine and drug development.

One of the key advancements in the use of N-Methyl-D3-pyrrolidine is its incorporation into the synthesis of deuterated drug candidates. Deuterium labeling, as exemplified by this compound, has gained traction for its potential to improve pharmacokinetic properties such as metabolic stability and half-life extension. Recent publications in journals like Journal of Medicinal Chemistry and ACS Chemical Biology have demonstrated that deuterium substitution at specific sites, including the methyl group in N-Methyl-D3-pyrrolidine, can significantly reduce cytochrome P450-mediated metabolism, thereby enhancing drug efficacy and safety profiles.

In addition to its role in drug design, N-Methyl-D3-pyrrolidine has been employed as a critical tool in mechanistic studies of enzyme inhibition and receptor binding. For instance, a 2023 study published in Nature Chemical Biology utilized this compound to investigate the binding dynamics of G protein-coupled receptors (GPCRs), revealing novel insights into allosteric modulation. The deuterium kinetic isotope effect (DKIE) observed with N-Methyl-D3-pyrrolidine provided a unique probe for elucidating reaction mechanisms and transition states in enzymatic processes, further underscoring its value in structural biology.

From a synthetic chemistry perspective, recent methodologies for the preparation of N-Methyl-D3-pyrrolidine have focused on optimizing yield and isotopic purity. A 2024 report in Organic Letters detailed a streamlined catalytic deuteration protocol using heterogeneous palladium catalysts, achieving >98% deuterium incorporation at the methyl position. This advancement addresses previous challenges associated with scalability and cost, paving the way for broader adoption in industrial-scale pharmaceutical production.

Looking ahead, the application of N-Methyl-D3-pyrrolidine is expected to expand into emerging areas such as targeted protein degradation and PET tracer development. Preliminary data presented at the 2024 American Chemical Society National Meeting suggest its potential as a building block for proteolysis-targeting chimeras (PROTACs), where deuterium's steric and electronic effects may fine-tune molecular glue properties. Furthermore, its use in positron emission tomography (PET) probes is under investigation, leveraging deuterium's negligible isotopic effect on binding affinity while improving metabolic stability in vivo.

In conclusion, N-Methyl-D3-pyrrolidine (CAS: 77422-30-1) represents a multifaceted tool in contemporary chemical biology and pharmaceutical research. Its applications span from drug design and metabolic studies to advanced structural biology techniques, with recent synthetic innovations enhancing its accessibility. As the field continues to explore deuterium's unique properties, this compound is poised to play an increasingly pivotal role in the development of next-generation therapeutics and diagnostic agents.

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